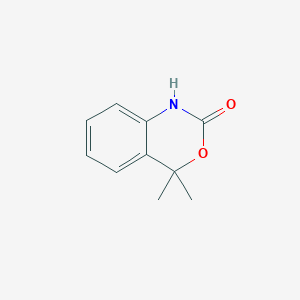

4H-3,1-苯并恶嗪-2-酮,1,2-二氢-4,4-二甲基-

描述

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- is a derivative of 4H-3,1-Benzoxazin-4-one . These compounds are an important class of heterocyclic compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications . For example, they can be used as starting materials for different clinically used 4-quinazolone derivatives .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .Molecular Structure Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The competition between the two mentioned sites towards nucleophilic attack depends on different parameters such as the size of the nucleophile, the nucleophilicity of the nucleophile, and the nature of the substituted nucleophile with respect to the two rings of the benzoxazinone .科学研究应用

衍生物合成

2-取代的4H-3,1-苯并恶嗪-4-酮衍生物属于一类重要的杂环化合物,它们在医学和工业应用中展现出广泛的用途 . 一种新型高效的一锅法合成2-取代的4H-3,1-苯并恶嗪-4-酮衍生物的方法已被报道 .

弹性蛋白酶抑制剂

一些2-取代的4H-3,1-苯并恶嗪-4-酮衍生物被用作弹性蛋白酶抑制剂 . 弹性蛋白酶是一种降解弹性蛋白的酶,弹性蛋白是肺部细胞外基质的关键成分。抑制这种酶可以帮助控制慢性阻塞性肺病 (COPD) 和囊性纤维化等疾病。

抗肿瘤剂

某些2-取代的4H-3,1-苯并恶嗪-4-酮衍生物被发现具有抗肿瘤特性 . 这意味着它们可以抑制肿瘤生长,使其在癌症治疗中具有潜在用途。

酶抑制剂

这些化合物也用作酶抑制剂 . 通过阻断特定酶的作用,它们可以干扰病原体的代谢过程,使其在治疗各种疾病中发挥作用。

蛋白酶抑制剂

一些2-取代的4H-3,1-苯并恶嗪-4-酮衍生物作为蛋白酶抑制剂 . 蛋白酶是降解蛋白质的酶。抑制它们可以帮助治疗诸如 HIV 等疾病,其中病毒利用蛋白酶来复制。

杀菌特性

这些化合物被发现具有杀菌特性 . 这使得它们在农业中具有潜在用途,可以保护作物免受真菌病原体的侵害。

抗炎药

苯并恶嗪酮衍生物也用作抗炎药 . 这些药物可以减轻炎症,可用于治疗关节炎和其他炎症性疾病。

抗真菌和抗菌剂

安他列辛,另一种此类化合物,可用作抗真菌和抗菌剂 . 这使得它在治疗各种感染中具有潜在用途。

作用机制

Target of Action

Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .

Mode of Action

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to a cyclodehydration reaction .

Biochemical Pathways

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves a cyclodehydration reaction .

Result of Action

The derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications .

属性

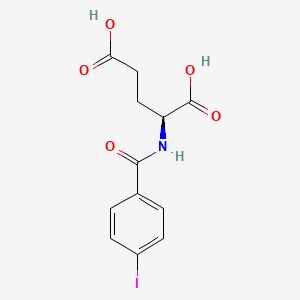

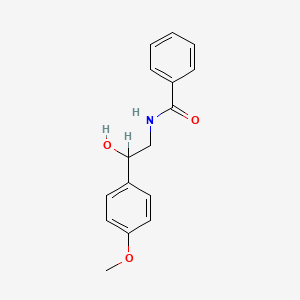

IUPAC Name |

4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDETPOBPURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175707 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21440-96-0 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。